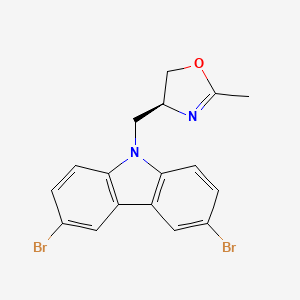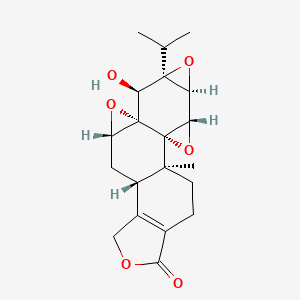
14-Epi-triptolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Epi-triptolide is a derivative of triptolide, a complex triepoxide diterpene natural product isolated from the plant Tripterygium wilfordii Hook F. This compound has garnered significant interest due to its unique structural features and promising biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Epi-triptolide involves the reduction of the C-14 ketone in triptolide. This reduction is typically achieved using europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(fod)3) as a catalyst . The reaction conditions are carefully controlled to ensure the selective reduction of the ketone group, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction of triptolide from Tripterygium wilfordii Hook F., followed by chemical modification to obtain the desired derivative. The extraction process typically involves solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Epi-triptolide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the epoxide groups, potentially leading to the formation of new derivatives.
Reduction: As mentioned, the reduction of the C-14 ketone is a key step in its synthesis.
Substitution: The epoxide groups in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Eu(fod)3 is a typical catalyst for the selective reduction of the C-14 ketone.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include various oxidized or substituted derivatives of this compound, each with potentially unique biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Its ability to modulate cellular pathways makes it a useful tool in studying cell biology and signaling.
Industry: Its derivatives are explored for potential use in pharmaceuticals and other chemical industries.
Wirkmechanismus
The mechanism of action of 14-Epi-triptolide involves multiple molecular targets and pathways:
Apoptosis Induction: It triggers apoptosis in cancer cells by modulating signaling pathways such as NF-κB, MAPK, and PI3K.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Immunosuppression: It affects immune cell function, making it useful in treating autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
14-Epi-triptolide is compared with other similar compounds such as:
Triptolide: The parent compound, known for its potent biological activities but also associated with significant toxicity.
Tripdiolide and Triptonide: Other derivatives with varying degrees of biological activity and toxicity.
Uniqueness: this compound stands out due to its selective reduction at the C-14 position, which may confer distinct biological properties compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
144539-79-7 |
|---|---|
Molekularformel |
C20H24O6 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(1S,2S,4S,5S,7R,8S,9S,11S,13S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12-,13-,14-,16-,17-,18-,19+,20+/m0/s1 |
InChI-Schlüssel |
DFBIRQPKNDILPW-FKXGARDLSA-N |
Isomerische SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@H]2O)O7)COC6=O)C |
Kanonische SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


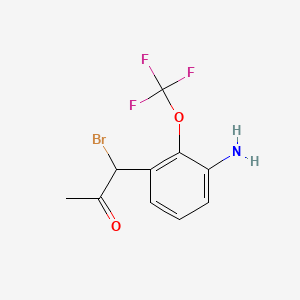




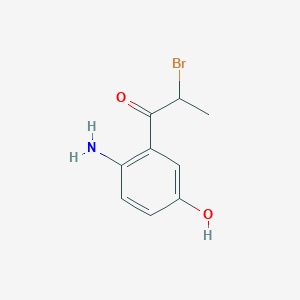


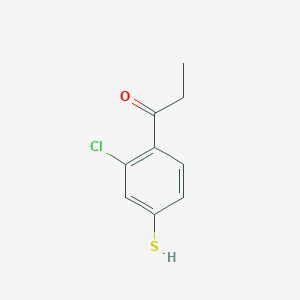


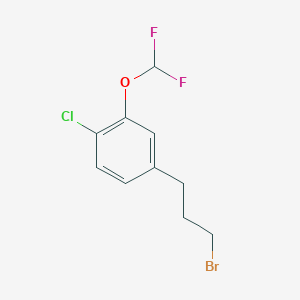
![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
